molecular formula C6H12O2S B14597863 2-Sulfanylethyl butanoate CAS No. 60642-65-1

2-Sulfanylethyl butanoate

Cat. No.: B14597863
CAS No.: 60642-65-1
M. Wt: 148.23 g/mol
InChI Key: DLZYFIFYWZEAEM-UHFFFAOYSA-N
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Description

2-Sulfanylethyl butanoate is an ester compound characterized by the presence of a butanoate group and a sulfanyl group attached to an ethyl chain Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfanylethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-mercaptoethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butanoic acid+2-MercaptoethanolH2SO42-Sulfanylethyl butanoate+Water\text{Butanoic acid} + \text{2-Mercaptoethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanoic acid+2-MercaptoethanolH2​SO4​​2-Sulfanylethyl butanoate+Water

Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides, alcohols, or other esters.

Scientific Research Applications

2-Sulfanylethyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-sulfanylethyl butanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing butanoic acid and 2-mercaptoethanol, which can further interact with biological systems.

Comparison with Similar Compounds

    Ethyl butanoate: An ester with a similar structure but without the sulfanyl group.

    Methyl butanoate: Another ester with a similar carbon chain length but different alkyl group.

    2-Sulfanylethyl acetate: Similar to 2-sulfanylethyl butanoate but with an acetate group instead of a butanoate group.

Uniqueness: this compound is unique due to the presence of both an ester and a sulfanyl group, which imparts distinct chemical and biological properties. The sulfanyl group can participate in unique interactions and reactions not possible with simple esters like ethyl butanoate or methyl butanoate.

Properties

CAS No.

60642-65-1

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2-sulfanylethyl butanoate

InChI

InChI=1S/C6H12O2S/c1-2-3-6(7)8-4-5-9/h9H,2-5H2,1H3

InChI Key

DLZYFIFYWZEAEM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCS

Origin of Product

United States

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